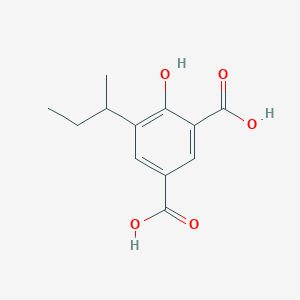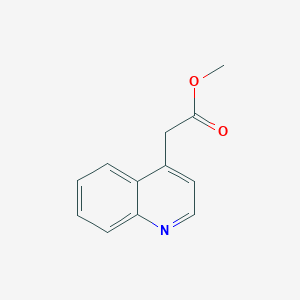
Methyl 2-quinolin-4-ylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-quinolin-4-ylacetate is an important chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of quinoline, which is a heterocyclic aromatic compound that is widely used in medicinal chemistry.
Wirkmechanismus
The mechanism of action of Methyl 2-quinolin-4-ylacetate is not fully understood. However, it is believed to exert its biological effects by modulating various cellular pathways. For instance, it has been reported to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Methyl 2-quinolin-4-ylacetate has been shown to exert various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the replication of various viruses, including influenza virus and hepatitis C virus. Moreover, Methyl 2-quinolin-4-ylacetate has been shown to possess potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Methyl 2-quinolin-4-ylacetate is its high yield and purity, which makes it a suitable compound for various laboratory experiments. Moreover, its potent biological activities make it a promising candidate for drug development. However, one of the limitations of Methyl 2-quinolin-4-ylacetate is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on Methyl 2-quinolin-4-ylacetate. One of the directions is the development of novel synthetic methods for the preparation of Methyl 2-quinolin-4-ylacetate and its derivatives. Another direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions in biological systems. Moreover, the development of Methyl 2-quinolin-4-ylacetate-based metal complexes for the treatment of cancer and other diseases is another promising direction for future research.
Synthesemethoden
Methyl 2-quinolin-4-ylacetate can be synthesized using various methods. One of the commonly used methods is the Friedländer synthesis, which involves the condensation of aniline with a ketone or aldehyde in the presence of an acid catalyst. Another method is the Pictet-Spengler reaction, which involves the condensation of an amino acid or amino alcohol with an aldehyde or ketone in the presence of an acid catalyst. Both methods yield Methyl 2-quinolin-4-ylacetate with high yield and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 2-quinolin-4-ylacetate has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit significant anticancer, antiviral, and antimicrobial activities. It has also been shown to possess potent anti-inflammatory and antioxidant properties. Moreover, Methyl 2-quinolin-4-ylacetate has been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the development of metal-based drugs.
Eigenschaften
CAS-Nummer |
158265-22-6 |
|---|---|
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
methyl 2-quinolin-4-ylacetate |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)8-9-6-7-13-11-5-3-2-4-10(9)11/h2-7H,8H2,1H3 |
InChI-Schlüssel |
NBBFYNAQGORAGR-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=CC=NC2=CC=CC=C12 |
Kanonische SMILES |
COC(=O)CC1=CC=NC2=CC=CC=C12 |
Synonyme |
4-Quinolineacetic acid, Methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B182016.png)
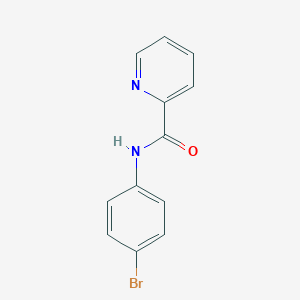
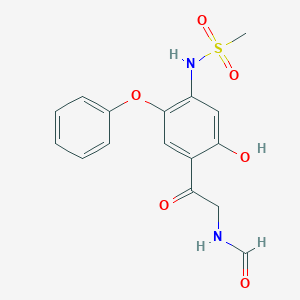
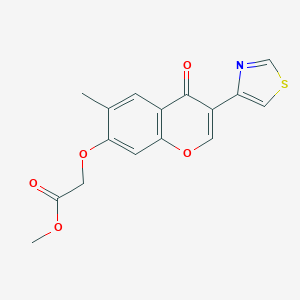
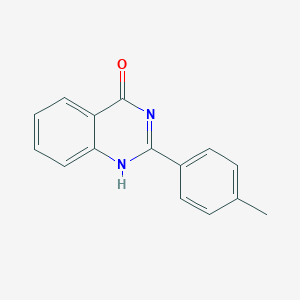
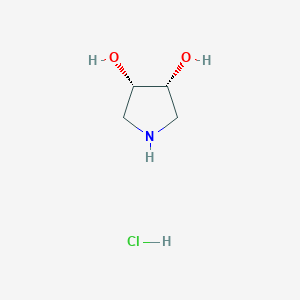
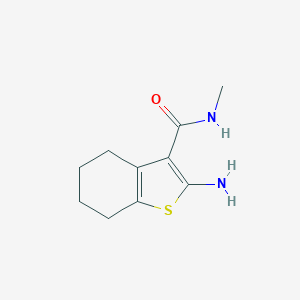
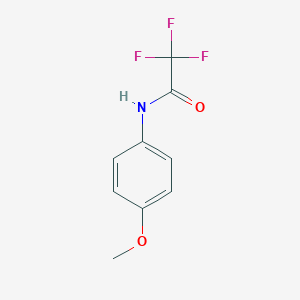
![2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane](/img/structure/B182031.png)
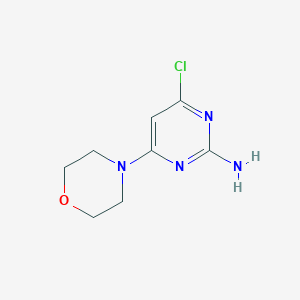
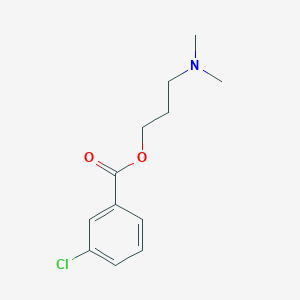
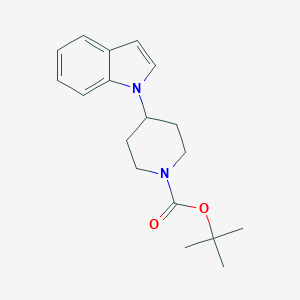
![1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate](/img/structure/B182038.png)
